
Pralmorelin
Vue d'ensemble
Description
Il s'agit d'un analogue de la met-enképhaline et possède la séquence d'acides aminés D-Alanyl-3-(naphtalène-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phénylalaninyl-L-lysinamide . La pralmoréline est principalement utilisée comme agent de diagnostic pour évaluer une déficience en hormone de croissance .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La pralmoréline est synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de la liaison peptidique .
Méthodes de production industrielle : La production industrielle de pralmoréline implique une synthèse peptidique en phase solide à grande échelle suivie d'une purification par chromatographie liquide haute performance. Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La pralmoréline subit diverses réactions chimiques, notamment :
Oxydation : Le résidu tryptophane de la pralmoréline peut être oxydé pour former des dérivés d'oxindole.
Réduction : Des réactions de réduction peuvent se produire au niveau des ponts disulfure s'ils sont présents dans la structure peptidique.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol ou autres agents réducteurs.
Substitution : Dérivés d'acides aminés et réactifs de couplage.
Principaux produits formés :
Oxydation : Dérivés d'oxindole.
Réduction : Formes peptidiques réduites.
Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.
4. Applications de la recherche scientifique
La pralmoréline a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Investigée pour son rôle dans la régulation de la libération de l'hormone de croissance et ses effets sur le métabolisme.
Industrie : Employée dans le développement de médicaments et d'agents de diagnostic à base de peptides.
5. Mécanisme d'action
La pralmoréline exerce ses effets en agissant comme un agoniste au niveau du récepteur de la ghréline/sécrétagogue de l'hormone de croissance. Cette interaction stimule la libération de l'hormone de croissance par l'hypophyse. Le mécanisme implique l'activation du récepteur, conduisant à la libération de l'hormone de libération de l'hormone de croissance, qui à son tour stimule la sécrétion de l'hormone de croissance . De plus, la pralmoréline supprime la somatostatine, une hormone qui inhibe la libération de l'hormone de croissance .
Composés similaires :
Ghréline : Un ligand naturel pour le récepteur de la sécrétagogue de l'hormone de croissance.
Hexaréline : Un autre peptide de libération de l'hormone de croissance synthétique ayant un mécanisme d'action similaire.
Ipamoréline : Un sécrétagogue sélectif de l'hormone de croissance avec moins d'effets secondaires par rapport à d'autres peptides.
Unicité de la pralmoréline : La pralmoréline est unique en raison de sa forte puissance et de son efficacité à stimuler la libération de l'hormone de croissance. Elle a été le premier peptide synthétique de sa classe à être introduit cliniquement et a été largement étudiée pour son potentiel de diagnostic et thérapeutique .
Applications De Recherche Scientifique
Diagnostic Use for Growth Hormone Deficiency
Pralmorelin is clinically authorized in Japan as a diagnostic agent for evaluating growth hormone deficiency (GHD). It works by significantly increasing plasma levels of growth hormone in healthy individuals, making it a useful tool for distinguishing between healthy subjects and those with GHD. The cut-off threshold for identifying GHD is established at a peak growth hormone level of 15.0 µg/L .
Potential Therapeutic Uses
While this compound has not been widely marketed for therapeutic applications, it has undergone investigations for several potential uses:
- Treatment of Growth Hormone Deficiency : this compound was evaluated in phase II clinical trials for treating GHD and short stature (pituitary dwarfism). However, its effectiveness was found to be significantly lower in patients with GHD compared to healthy controls, leading to the discontinuation of further development in this area .
- Appetite Stimulation : The compound reliably induces sensations of hunger and increases food intake, suggesting potential applications in conditions such as cachexia or malnutrition .
- Muscle Mass and Strength Improvement : Some studies indicate that this compound could help improve muscle mass and combat age-related declines in growth hormone levels, although more research is needed to substantiate these claims .
Case Study: Pediatric Growth Hormone Deficiency
A study involving six prepubertal children with GHD treated with nightly subcutaneous injections of this compound showed a dose-dependent increase in growth hormone levels and improved growth velocity over six months . This suggests that this compound can effectively stimulate growth hormone secretion in specific populations.
Case Study: Hypogonadal Men
In a retrospective review involving hypogonadal men undergoing testosterone therapy, the combination of this compound with other peptides was associated with increased lean body mass and fat loss. This highlights the potential role of this compound in enhancing body composition when used alongside other treatments .
Regulatory Status and Market Availability
This compound is marketed under the brand name GHRP Kaken 100 in Japan, where it is available solely for diagnostic purposes. The compound's development for therapeutic applications has faced challenges, particularly due to its limited effectiveness in patients with existing deficiencies compared to healthy individuals .
Mécanisme D'action
Pralmorelin exerts its effects by acting as an agonist at the ghrelin/growth hormone secretagogue receptor. This interaction stimulates the release of growth hormone from the pituitary gland. The mechanism involves the activation of the receptor, leading to the release of growth hormone-releasing hormone, which in turn stimulates the secretion of growth hormone . Additionally, this compound suppresses somatostatin, a hormone that inhibits growth hormone release .
Comparaison Avec Des Composés Similaires
Ghrelin: A natural ligand for the growth hormone secretagogue receptor.
Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.
Uniqueness of Pralmorelin: this compound is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .
Activité Biologique
Pralmorelin, also known as growth hormone-releasing peptide 2 (GHRP-2), is a synthetic agonist of the growth hormone-releasing hormone (GHRH) that stimulates the pituitary gland to release growth hormone (GH). Its unique mechanism of action mimics that of ghrelin, a natural hormone that regulates appetite and energy balance. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic applications, and relevant case studies.
This compound functions by binding to the growth hormone secretagogue receptor (GHSR), leading to increased secretion of GH from the anterior pituitary. This results in elevated levels of insulin-like growth factor 1 (IGF-1), which plays a crucial role in growth and metabolism. The compound is notable for its oral bioavailability, distinguishing it from other GHRH analogs that require intravenous administration .
Absorption and Distribution
This compound is characterized by rapid absorption and distribution in the body. A study conducted on Sprague-Dawley rats demonstrated that after intravenous administration, this compound exhibited a biexponential decline in plasma concentration, indicating a swift distribution phase followed by a slower elimination phase. Approximately 80% of the administered dose was recovered unchanged in bile within one hour, highlighting its efficient biliary excretion .
Table 1: Pharmacokinetic Parameters of this compound in Rats
Parameter | Value |
---|---|
Half-Life | ~1.5 hours |
Volume of Distribution | 0.5 L/kg |
Clearance | 0.2 L/h/kg |
Bioavailability | High |
Diagnostic Use
This compound has been primarily utilized as a diagnostic tool for assessing growth hormone deficiency (GHD). Its ability to stimulate GH release makes it valuable for evaluating pituitary function. Studies have shown that this compound can significantly increase plasma GH levels in healthy subjects compared to those with GHD, where the response is markedly reduced .
Therapeutic Potential
Research has explored this compound's potential as a therapeutic agent for conditions associated with GHD, such as short stature and malnutrition. In clinical trials involving children with GHD, this compound administration resulted in dose-dependent increases in GH levels and improved growth velocity over six months . However, further studies are necessary to establish its efficacy across diverse populations and conditions.
Case Studies
- Children with GHD : A study involving six prepubertal children treated with nightly subcutaneous injections of this compound showed significant improvements in GH secretion and growth velocity over six months .
- Critical Illness : In patients suffering from prolonged critical illness, this compound demonstrated beneficial effects on metabolic conditions, suggesting its potential role in recovery and rehabilitation .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, some patients may experience mild side effects such as headache, flushing, or gastrointestinal discomfort. Long-term safety data are still limited due to the compound's ongoing evaluation in clinical trials.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
Record name | Pralmorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.